2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various signaling pathways that regulate cell proliferation, migration, and survival. By inhibiting FGFRs, the compound can disrupt these pathways, leading to reduced tumor growth and progression .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
Indole Derivatives: Compounds with a similar fused ring system, often found in natural products and pharmaceuticals.
Pyrrolopyridine Derivatives: A broader class of compounds that includes various substituted derivatives with diverse biological activities.
Uniqueness: 2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Properties
CAS No. |
65623-46-3 |
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Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2/c1-10-13(11-6-3-2-4-7-11)12-8-5-9-15-14(12)16-10/h2-9H,1H3,(H,15,16) |
InChI Key |
KETZHPKOROXGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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